molecular formula C7H2Cl2F3NO B15310996 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15310996
M. Wt: 243.99 g/mol
InChI Key: MZWVCCXUMRHPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C7H2Cl2F3NO. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl ketone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dichloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the trifluoromethyl ketone group and the dichloropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWVCCXUMRHPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.